molecular formula C17H19N3O5S B2975708 Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate CAS No. 2034573-64-1

Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate

Cat. No.: B2975708
CAS No.: 2034573-64-1
M. Wt: 377.42
InChI Key: PQCFZXLRLVRWIU-UHFFFAOYSA-N
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Description

Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate is a synthetic organic compound featuring a methyl benzoate core modified with a sulfonyl-pyrrolidinyl group and a 2-methylpyrimidinyloxy substituent. Its synthesis likely involves sequential functionalization of the benzoate scaffold, including sulfonylation and nucleophilic substitution reactions to attach the pyrrolidinyl and pyrimidinyl moieties.

Properties

IUPAC Name

methyl 4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-12-18-9-7-16(19-12)25-14-8-10-20(11-14)26(22,23)15-5-3-13(4-6-15)17(21)24-2/h3-7,9,14H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCFZXLRLVRWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine derivative, followed by the formation of the pyrrolidine ring, and finally, the sulfonylation and esterification steps to obtain the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate involves its interaction with specific molecular targets. The pyrimidine and pyrrolidine moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26)

Structural Similarities :

  • Both compounds share a methyl benzoate backbone and a pyrimidine-derived substituent.
  • The pyrimidine ring is functionalized with a methyl group (2-methylpyrimidinyloxy in the target compound vs. 6-methylthieno[2,3-d]pyrimidinyl in Compound 26).

Key Differences :

  • Substituent Complexity: The target compound includes a pyrrolidinyl-sulfonyl group, whereas Compound 26 incorporates a fused thienopyrimidine ring system.
  • Molecular Weight : Compound 26 has a molecular weight of 377.0 (LC-MS: m/z 377.0 [M+H]⁺), suggesting the target compound’s molecular weight is higher due to the additional sulfonyl-pyrrolidinyl moiety .
  • Synthesis : Compound 26 was synthesized via a coupling reaction (likely nucleophilic aromatic substitution), yielding 69% . The target compound’s synthesis would require sulfonylation and pyrrolidine functionalization steps, which may reduce yield due to steric hindrance.
  • Physical Properties: Compound 26 has a melting point of 147–148°C, indicating moderate crystallinity.

Potential Applications:

  • Compound 26’s thienopyrimidine scaffold is common in kinase inhibitors, while the sulfonyl-pyrrolidinyl group in the target compound could enhance solubility or receptor binding affinity.

Pyrazolo[3,4-d]pyrimidine Derivatives (Example 53)

Structural Similarities :

  • Both compounds feature pyrimidine rings and sulfonyl-related groups (sulfonamide in Example 53 vs. sulfonyl-pyrrolidinyl in the target compound).

Key Differences :

  • Core Structure : Example 53 uses a pyrazolo[3,4-d]pyrimidine core linked to a chromen-4-one system, while the target compound retains a simpler benzoate scaffold.
  • Molecular Weight : Example 53 has a higher molecular weight (589.1 vs. ~450–500 estimated for the target compound) due to its extended aromatic systems .
  • Synthetic Route : Example 53 was synthesized via Suzuki-Miyaura cross-coupling, highlighting the use of transition-metal catalysis, whereas the target compound’s synthesis may rely on stepwise functionalization .

Pyriminobac-Methyl and Other Pesticide Benzoates

Structural Similarities :

  • Shared methyl benzoate core and pyrimidinyloxy substituents (e.g., pyriminobac-methyl: 4,6-dimethoxy-2-pyrimidinyloxy group).

Key Differences :

  • Functional Groups: Pesticide analogs lack sulfonyl-pyrrolidinyl groups, instead incorporating methoxyiminoethyl or dichlorophenoxy groups.
  • Applications: Pyriminobac-methyl and related compounds are herbicides, suggesting the target compound’s structural complexity may target different biological pathways (e.g., human enzymes vs. plant acetyl-CoA carboxylase) .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Synthesis Yield Potential Applications
Target Compound Methyl Benzoate Sulfonyl-pyrrolidinyl, 2-methylpyrimidinyloxy ~450–500* N/A N/A Medicinal chemistry
Compound 26 Methyl Benzoate Thieno[2,3-d]pyrimidinyloxy 377.0 147–148 69% Kinase inhibition
Example 53 Pyrazolo[3,4-d]pyrimidine Chromen-4-one, sulfonamide 589.1 175–178 28% Anticancer
Pyriminobac-Methyl Methyl Benzoate 4,6-Dimethoxy-2-pyrimidinyloxy ~380–400* N/A N/A Herbicide

*Estimated based on structural analogy.

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The sulfonyl-pyrrolidinyl group in the target compound may improve pharmacokinetic properties compared to simpler pyrimidinyloxy analogs.
  • Synthetic Challenges : The target compound’s multi-step synthesis could pose scalability issues, unlike the one-step coupling used for Compound 26 .

Biological Activity

Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate, with the CAS number 2034573-64-1, is a synthetic compound that has drawn attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N3O5S, with a molecular weight of approximately 377.41 g/mol. The structure features a benzoate moiety linked to a sulfonamide group and a pyrrolidine ring, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC17H19N3O5S
Molecular Weight377.41 g/mol
CAS Number2034573-64-1
SMILESCOC(=O)c1ccc(cc1)S(=O)(=O)N1CCC(C1)Oc1ccnc(n1)C

The specific mechanisms through which this compound exerts its effects are not fully elucidated. However, preliminary studies suggest that it may interact with various biological pathways due to the presence of functional groups conducive to enzyme or receptor interactions. The sulfonamide and pyrimidine moieties may play critical roles in modulating biological responses.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Some studies have suggested that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : Preliminary investigations into related compounds have indicated possible anticancer activities, particularly through apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : Given the presence of a pyrrolidine structure, there is potential for neuroprotective effects, which warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Activity : A study evaluating sulfonamide derivatives found that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that this compound may have similar properties .
  • Investigating Anticancer Properties : Research on related pyrrolidine-containing compounds has shown promise in inducing apoptosis in various cancer cell lines. For instance, derivatives similar to this compound were found to activate caspase pathways leading to cell death in tumor cells .
  • Neuroprotective Studies : Some analogs have been tested for neuroprotective effects in models of neurodegeneration, showing potential in reducing oxidative stress and inflammation in neuronal cells .

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for future study include:

  • Detailed mechanistic studies to identify specific molecular targets.
  • In vivo studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Exploration of structure–activity relationships (SAR) to optimize biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate, and how are intermediates characterized?

  • Methodological Answer: The synthesis typically involves coupling a pyrrolidine-sulfonyl chloride intermediate with methyl 4-hydroxybenzoate, followed by introducing the 2-methylpyrimidin-4-yloxy group via nucleophilic substitution. Key intermediates are characterized using 1H^1H NMR (e.g., δ 3.20–8.53 ppm for pyrimidine protons) and LC-MS (e.g., [M+H]+^+ at m/z 377.0 in analogous compounds). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural integrity?

  • Methodological Answer: High-resolution LC-MS confirms molecular weight, while 1H^1H NMR and 13C^{13}C NMR resolve structural details (e.g., sulfonyl and ester linkages). Purity is assessed via HPLC (>95% peak area) with UV detection at 254 nm. Residual solvents are quantified using GC-MS, adhering to ICH guidelines (e.g., ammonium acetate buffer for assay standardization) .

Q. What safety precautions are recommended when handling this compound in the lab?

  • Methodological Answer: Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Store at 2–8°C in airtight containers, avoiding light due to potential ester group degradation .

Advanced Research Questions

Q. How can regioselective sulfonylation be optimized during synthesis to avoid byproducts?

  • Methodological Answer: Control reaction temperature (0–5°C) and use non-polar solvents (e.g., dichloromethane) to suppress sulfonate ester formation. Catalytic DMAP (4-dimethylaminopyridine) enhances sulfonyl chloride reactivity. Monitor reaction progress via TLC (Rf_f ~0.3 in 1:1 EtOAc/hexane) and isolate intermediates promptly .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer: Standardize assay conditions (e.g., buffer pH 6.5, 25°C) and validate using positive controls (e.g., known kinase inhibitors). Perform dose-response curves in triplicate. Structural analogs (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives) can clarify structure-activity relationships (SAR) .

Q. How can collision cross-section (CCS) data improve structural elucidation in mass spectrometry?

  • Methodological Answer: Compare experimental CCS values (e.g., 233.8 Ų for [M+H]+^+) with predicted values from computational tools (e.g., MOBCAL). Use ion mobility spectrometry (IMS) to distinguish isomers, leveraging adduct-specific CCS trends (e.g., [M+Na]+^+ at 245.8 Ų vs. [M-H]^- at 240.0 Ų) .

Q. What methods validate the compound’s stability under physiological conditions for in vitro studies?

  • Methodological Answer: Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via LC-MS, focusing on ester hydrolysis (detecting benzoic acid) or sulfonamide cleavage. Use cryopreservation (-80°C) with DMSO for long-term storage .

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